1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane
Overview
Description
“1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid” is a compound with the CAS Number: 1017782-77-2. It has a molecular weight of 255.7 and its IUPAC name is 1-(6-chloro-2-methyl-4-pyrimidinyl)-4-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid” is 1S/C11H14ClN3O2/c1-7-13-9(12)6-10(14-7)15-4-2-8(3-5-15)11(16)17/h6,8H,2-5H2,1H3,(H,16,17) .
Physical and Chemical Properties Analysis
The compound “1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid” is a solid with a melting point of 210 - 212 degrees Celsius .
Scientific Research Applications
Synthesis and Reactivity
1,4-Diazepines, including derivatives structurally similar to "1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane," are explored for their synthetic schemes and reactivity. These compounds are synthesized through various routes, reflecting their versatility and potential for modification to enhance biological activity. The review by Rashid et al. (2019) highlights the significant efforts in the synthesis and reaction mechanisms of 1,4-diazepine derivatives, underlining their medicinal importance due to a wide range of biological activities (Rashid et al., 2019).
Biological Significance and Applications
The biological significance of 1,4-diazepines is primarily attributed to their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities. These activities suggest that derivatives like "this compound" could be explored for potential use in the pharmaceutical industry, offering a basis for the development of new therapeutic agents. The review emphasizes the exploration of 1,4-diazepine derivatives for pharmaceutical applications, indicating a promising avenue for future research and drug development (Rashid et al., 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Like other small molecules, it likely interacts with its targets by binding to specific sites, influencing the targets’ function .
Result of Action
The molecular and cellular effects of 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane’s action are currently unknown due to the lack of information on its targets and mode of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s stability and its interaction with targets . .
Properties
IUPAC Name |
1-(6-chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-9-13-10(12)8-11(14-9)16-5-3-4-15(2)6-7-16/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCOGMYSZJWPEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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